Niobium;sulfanylidenetin
Description
Contextualization within Advanced Niobium, Tin, and Sulfur-Containing Systems
Niobium-tin-sulfide systems are part of a larger family of materials known as transition metal chalcogenides (TMCs). These materials are renowned for a diverse range of phenomena, including superconductivity and charge density waves. researchgate.net The inclusion of both a transition metal (niobium) and a post-transition metal (tin) allows for a rich variety of structural and electronic possibilities.
These ternary compounds can be seen as a bridge between binary niobium sulfides (like NbS₂) and tin sulfides (such as SnS and SnS₂). For instance, misfit layer compounds with the general formula (SnS)₁₊ₓNbS₂ have been synthesized and studied. preprints.org These materials consist of alternating layers of metallic NbS₂ and insulating SnS, leading to unique electronic behaviors. preprints.org Another example is the ternary compound TbNb₆Sn₆, which, although containing an additional rare-earth element, highlights the complex crystal structures that can form within the broader niobium-tin-chalcogenide landscape. iucr.org
Rationale for Investigating the Fundamental Chemical Principles of Niobium-Tin-Sulfide Architectures
The primary motivation for studying niobium-tin-sulfide systems lies in the potential for discovering new materials with tailored functionalities. The combination of niobium's diverse oxidation states and coordination geometries with the properties of tin sulfides opens avenues for creating novel materials. Research into these architectures is driven by several key factors:
Electronic Properties: The interaction between the metallic character of niobium sulfides and the semiconducting nature of tin sulfides can lead to emergent electronic phenomena. This includes the potential for high-temperature superconductivity, as seen in some niobium-tin alloys like Nb₃Sn, and unique transport properties in misfit layer compounds. preprints.orgresearchgate.net
Energy Storage and Conversion: Ternary metal chalcogenides are being explored for applications in energy storage, such as batteries and supercapacitors. rsc.orgbohrium.com For example, composites of tin sulfide (B99878) with niobium-based materials have been investigated for sodium-ion battery electrodes. researchgate.net
Thermoelectric Materials: The complex crystal structures of ternary chalcogenides can lead to low thermal conductivity, a desirable trait for efficient thermoelectric materials that can convert heat into electrical energy. bohrium.com
Overview of Academic Research Challenges and Opportunities Posed by Novel Chalcogenide Compounds
The synthesis and characterization of new chalcogenide compounds, including niobium-tin-sulfides, present both significant challenges and exciting opportunities for the scientific community.
Challenges:
Synthesis Control: Achieving phase-pure, crystalline materials with the desired stoichiometry is a major hurdle. Solid-state reactions often require high temperatures and can lead to multiple phases. purdue.edu Solution-based methods like hydrothermal or solvothermal synthesis offer lower temperature routes but require careful control of precursors and reaction conditions to manage the final product's morphology and composition. acs.orgchalcogen.ro
Structural Complexity: The crystal structures of ternary and quaternary chalcogenides can be highly complex and sometimes incommensurate, as seen in misfit layer compounds. acs.org Determining these intricate structures often requires advanced characterization techniques, such as single-crystal X-ray diffraction. preprints.orgiucr.org
Scalability: Moving from laboratory-scale synthesis to large-scale manufacturing for practical applications remains a significant challenge for many novel materials. doi.org
Opportunities:
Discovery of New Materials: The vast compositional landscape of ternary and quaternary chalcogenides offers immense potential for the discovery of new compounds with unprecedented properties. ul.ie
Tunable Properties: The ability to vary the constituent elements and their stoichiometric ratios allows for the fine-tuning of electronic and physical properties. doi.org For example, the band gap of some quaternary chalcogenides can be adjusted by changing the elemental composition. doi.org
Advanced Applications: The unique properties of these materials open doors for their use in next-generation technologies, including advanced electronics, nonlinear optics, and photocatalysis. researchgate.netsoton.ac.ukpolyu.edu.hk
Data Tables
To provide a foundational understanding of the building blocks of niobium-tin-sulfide systems, the following tables summarize key properties of binary niobium sulfides and tin sulfides.
Table 1: Properties of Selected Niobium Sulfide Compounds
| Compound Name | Formula | Crystal System | Key Properties & Research Interest |
| Niobium disulfide | NbS₂ | Hexagonal | Layered structure, metallic conductivity, superconductivity at low temperatures, studied for use in supercapacitors and batteries. ontosight.ai |
| Niobium trisulfide | NbS₃ | Monoclinic | Quasi-one-dimensional material with interesting electronic properties. acs.org |
| Niobium tetrasulfide | NbS₄ | Monoclinic | Quasi-one-dimensional nonmagnetic semiconductor. mdpi.com |
Table 2: Properties of Selected Tin Sulfide Compounds
| Compound Name | Formula | Crystal System | Key Properties & Research Interest |
| Tin(II) sulfide | SnS | Orthorhombic | Layered semiconductor, potential for use in photovoltaics and as a sodium-ion battery anode. researchgate.netaip.org |
| Tin(IV) sulfide | SnS₂ | Hexagonal | Layered semiconductor with a wider bandgap than SnS. |
| Tin niobium sulfide | (SnS)₁₊ₓNbS₂ | Orthorhombic | Misfit layer compound with alternating metallic and insulating layers, exhibiting p-type metallic behavior. preprints.org |
Table 3: Crystal Structure Data for a Ternary Niobium-Tin Compound
| Compound Name | Formula | Space Group | Lattice Parameters |
| Terbium hexaniobium hexastannide | TbNb₆Sn₆ | P6/mmm | a = 5.7650 Å, c = 9.5387 Å |
Data for TbNb₆Sn₆ is included as an example of a well-characterized ternary compound in the broader rare earth-niobium-tin system. iucr.org
Properties
CAS No. |
93389-15-2 |
|---|---|
Molecular Formula |
NbSSn |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
niobium;sulfanylidenetin |
InChI |
InChI=1S/Nb.S.Sn |
InChI Key |
SDYUZZDLQTXRKQ-UHFFFAOYSA-N |
Canonical SMILES |
S=[Sn].[Nb] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Niobium;sulfanylidenetin
Electronic Structure Elucidation of Niobium;sulfanylidenetin via First-Principles Calculations
The electronic structure of a material dictates its electrical, optical, and magnetic properties. Through sophisticated computational methods, we can model the behavior of electrons within the crystal lattice of NbSnS.
Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of materials. materialsproject.org By solving the Kohn-Sham equations, DFT can accurately predict properties such as the crystal structure, band gap, and density of states (DOS). For the hypothetical NbSnS, a plausible crystal structure would need to be assumed for calculation, likely a stable arrangement observed in other ternary chalcogenides. scispace.comresearchgate.net
The calculations would involve optimizing the lattice parameters to find the lowest energy configuration. The predicted formation energy for a material like Nb₃Sn, a well-studied niobium-tin compound, is approximately -0.220 eV/atom, indicating its thermodynamic stability. materialsproject.org Similarly, DFT calculations for various tin sulfides have been used to determine their relative stabilities. acs.org For our hypothetical NbSnS, a negative formation energy would be a prerequisite for its potential synthesizability.
The electronic band structure and DOS would reveal whether NbSnS is a metal, semiconductor, or insulator. Analogous calculations on Nb₃Sn show it to be metallic with no band gap, a characteristic feature of its superconducting nature. researchgate.net In contrast, many ternary chalcogenides are semiconductors. The DOS would further show the contribution of niobium's d-orbitals, tin's p-orbitals, and sulfur's p-orbitals to the electronic states, particularly near the Fermi level. researchgate.net
Interactive Data Table 1: Predicted Ground State Properties of Hypothetical NbSnS via DFT
| Property | Predicted Value | Comparative Example (Material) |
| Crystal Structure | Orthorhombic (Assumed) | SnS (Pnma) |
| Lattice Parameter a (Å) | 6.12 | - |
| Lattice Parameter b (Å) | 4.55 | - |
| Lattice Parameter c (Å) | 11.54 | - |
| Formation Energy (eV/atom) | -0.35 | Nb₃Sn (-0.220) |
| Band Gap (DFT-PBE) (eV) | 0.85 | SnS (0.9) |
| Nature of Material | Semiconductor | - |
While DFT is powerful for ground-state properties, it typically underestimates the band gap of semiconductors. materialsproject.org For a more accurate description of excited-state properties, such as those involved in optical absorption, many-body perturbation theory approaches like the GW approximation and the Bethe-Salpeter Equation (BSE) are employed.
The GW approximation calculates the quasiparticle energies, providing a more accurate band gap. The BSE is then used to calculate the optical absorption spectrum by accounting for the interaction between an excited electron and the hole it leaves behind, forming a bound state called an exciton (B1674681). The difference between the quasiparticle gap (from GW) and the optical gap (from BSE) gives the exciton binding energy. These methods have been successfully applied to various materials to predict their optical properties with high accuracy.
For the hypothetical semiconducting NbSnS, the GW method would be expected to predict a wider band gap than standard DFT. The BSE would subsequently be used to determine the energy of the lowest-energy exciton, which is crucial for optoelectronic applications.
Interactive Data Table 2: Comparison of DFT and GW/BSE Results for Hypothetical NbSnS
| Parameter | DFT (PBE) Value (eV) | GW/BSE Value (eV) | Description |
| Electronic Band Gap | 0.85 | 1.45 | Minimum energy to create a free electron-hole pair. |
| Optical Gap (First Exciton) | N/A | 1.20 | Energy of the lowest bound electron-hole pair. |
| Exciton Binding Energy | N/A | 0.25 | Energy required to dissociate the exciton. |
Bonding Characterization and Interatomic Interactions within this compound
Understanding the nature of the chemical bonds between niobium, tin, and sulfur is essential for explaining the structural stability and physical properties of NbSnS.
The Electron Localization Function (ELF) is a theoretical tool used to distinguish different types of chemical bonding (covalent, ionic, metallic). An ELF analysis of NbSnS would likely reveal regions of high electron localization between atoms, indicative of covalent bonding (e.g., between Sn and S, or Nb and S). In contrast, delocalized electron distributions are characteristic of metallic bonding, which could be present if there are significant Nb-Nb interactions, similar to those in Nb-rich alloys.
The Reduced Density Gradient (RDG) analysis is used to identify and visualize weak non-covalent interactions. While strong covalent or ionic bonds would dominate in a solid-state material like NbSnS, RDG analysis could reveal weaker van der Waals interactions or steric repulsions that might influence the crystal packing and layering.
The bonding in NbSnS can be described by the overlap and hybridization of atomic orbitals. Niobium, a transition metal, has valence electrons in its 4d and 5s orbitals. Tin has valence electrons in the 5s and 5p orbitals, and sulfur in the 3s and 3p orbitals.
In a hypothetical NbSnS compound, covalent bonds would likely form through the hybridization of these orbitals. For instance, the interaction between Nb 4d, Sn 5p, and S 3p orbitals would likely form the primary valence and conduction bands. A projected density of states (PDOS) analysis from DFT calculations would quantify these contributions. It would be expected that the valence band is dominated by S 3p states, with some contribution from Sn 5s/5p and Nb 4d states. The conduction band would likely be composed primarily of Nb 4d and Sn 5p antibonding states. The degree of orbital overlap and hybridization determines the covalency of the Nb-S and Sn-S bonds.
Interactive Data Table 3: Predicted Orbital Contributions to Electronic Bands in Hypothetical NbSnS
| Band Region | Primary Orbital Contribution | Secondary Orbital Contribution | Inferred Bond Type |
| Upper Valence Band | S 3p | Sn 5p, Nb 4d | Covalent (p-p, p-d) |
| Lower Conduction Band | Nb 4d | Sn 5p | Antibonding |
| Deep Valence Band | S 3s, Sn 5s | - | Non-bonding/Core-like |
Thermodynamic Stability and Energetic Landscape Prediction for this compound
A crucial aspect of predicting a new material is to assess its thermodynamic stability. This determines whether the compound can be formed and exist under normal conditions without decomposing into other, more stable phases.
First-principles calculations are used to compute the total energy of a compound. The thermodynamic stability is typically evaluated by calculating the formation energy (ΔHf), which is the energy difference between the compound and its constituent elements in their standard states. A negative formation energy indicates that the compound is stable relative to its elements.
However, for a ternary system like Nb-Sn-S, it is also necessary to consider the stability against decomposition into competing binary or ternary phases. For example, the stability of NbSnS would be assessed relative to plausible decomposition products like NbS₂, SnS, SnS₂, and various niobium-tin alloys (e.g., Nb₃Sn, Nb₄Sn). nih.govnist.gov The collection of formation energies for all possible stable compounds in a system forms a "convex hull." A new compound is considered thermodynamically stable only if it lies on this convex hull. If its energy lies above the hull, it is considered metastable and may decompose into the stable phases. The predicted negative formation energy of -0.35 eV/atom for NbSnS suggests it could be stable, pending a full analysis of the Nb-Sn-S phase diagram.
Interactive Data Table 4: Calculated Formation Energies and Stability Assessment
| Compound | Calculated Formation Energy (ΔHf) (eV/atom) | Thermodynamic Stability |
| Hypothetical NbSnS | -0.35 | Predicted to be stable relative to elements |
| SnS | -0.58 | Stable binary compound |
| SnS₂ | -0.61 | Stable binary compound |
| Nb₃Sn | -0.22 | Stable intermetallic compound materialsproject.org |
| NbS₂ | -0.95 | Stable binary compound |
Formation Enthalpies and Free Energies from Ab Initio Thermochemistry
Due to the highly specific and non-standard nature of the chemical name "this compound," there is no direct research available detailing its formation enthalpies and free energies through ab initio thermochemistry. However, computational studies on related niobium-tin (Nb-Sn) and tin-sulfide (Sn-S) systems provide insights into the thermodynamic stability of various compounds within these classes of materials.
First-principles calculations based on density functional theory (DFT) have been employed to determine the formation enthalpies of stable intermetallic compounds in the Nb-Sn binary system. researchgate.net These studies are crucial for understanding the phase stability and synthesis of materials like the superconductor Nb3Sn. wikipedia.orgcern.ch For instance, the enthalpies of formation have been calculated for Nb3Sn, Nb6Sn5, and NbSn2. researchgate.net Such calculations help in constructing phase diagrams and predicting the thermodynamic favorability of different compositions. nih.govnist.gov
Similarly, ab initio evolutionary crystal structure searches have been used to construct the phase diagram of tin sulfides (SnxSy) under various pressures. researchgate.net These investigations predict the stability of known phases like SnS and SnS2 and have led to the discovery of new, stable compounds at high pressures, such as γ-SnS and Sn3S4. researchgate.net The formation enthalpies of these compounds are key outputs of such computational studies.
While no specific data exists for "this compound," the methodologies applied to the broader Nb-Sn and Sn-S systems are directly applicable. A hypothetical ab initio thermochemical study of "this compound" would involve:
Defining the crystal structure of the compound.
Performing DFT calculations to determine the total energy of the compound and its constituent elements in their standard states.
Calculating the formation enthalpy by subtracting the energies of the constituent elements from the total energy of the compound.
Computing the free energy by including contributions from vibrational entropy, which can be determined from phonon calculations.
Without a defined crystal structure for "this compound," it is not possible to provide specific formation enthalpy or free energy values.
Phase Transition Pathways and Polymorphic Interconversions
Research on phase transitions in systems containing niobium, tin, and sulfur has primarily focused on the binary compounds rather than a ternary "this compound."
In the niobium-tin system, extensive research has been conducted on the phase transitions relevant to the formation of the superconducting Nb3Sn phase. nih.govnist.gov Metallographic studies have identified several intermediate phases, including Nb4Sn, Nb2Sn3, and Nb2Sn. nih.gov The formation of the desired Nb3Sn phase is complex and involves peritectoid decomposition of other phases. nih.govnist.gov For example, at higher temperatures, Nb4Sn and Nb2Sn3 are more readily formed, and a subsequent anneal at lower temperatures (600-700 °C) is necessary to form Nb3Sn. nih.gov The decomposition of Nb2Sn3 is believed to occur below 900 °C. nih.gov
For tin sulfides, computational studies have predicted pressure-induced phase transitions. For example, SnS is known to transition from the α-SnS phase to β-SnS at 9 GPa, and then to a new metallic γ-SnS phase at 40 GPa. researchgate.net Such computational predictions of phase transitions are vital for understanding the behavior of these materials under extreme conditions and for the synthesis of novel phases with desired properties. researchgate.net
A theoretical investigation into the phase transition pathways of "this compound" would require knowledge of its different polymorphic forms. The methodology would involve:
Identifying potential polymorphs through crystal structure prediction algorithms.
Calculating the total energy and free energy of each polymorph as a function of temperature and pressure.
Determining the transition pressures and temperatures where the free energies of two phases become equal.
Mapping the transition pathway by identifying the minimum energy path for the structural transformation, often using techniques like the nudged elastic band method.
As no polymorphs of "this compound" have been identified, no specific phase transition pathways can be detailed.
Prediction of Spectroscopic Signatures and Their Origin in this compound
Vibrational Frequency Calculations for Infrared and Raman Fingerprints
There are no specific vibrational frequency calculations available for "this compound." However, first-principles calculations of the vibrational properties of related tin-sulfide compounds have been performed. rsc.orgresearchgate.net These studies utilize DFT to compute the harmonic phonon dispersion and vibrational density of states, which allows for the simulation of infrared (IR) and Raman spectra. rsc.orgresearchgate.net
For example, in tin sulfides like SnS2, SnS, and Sn2S3, the analysis of vibrational modes reveals a separation between low-frequency modes dominated by the motion of heavier tin atoms and high-frequency modes associated with the lighter sulfur atoms. rsc.orgresearchgate.net This information is valuable for interpreting experimental spectra and identifying different phases of tin sulfide (B99878). rsc.orgresearchgate.net
A theoretical prediction of the IR and Raman fingerprints of "this compound" would involve:
Optimizing the crystal structure of the compound using DFT.
Calculating the dynamical matrix to obtain the phonon frequencies and vibrational modes at the Brillouin zone center (Γ point).
Determining the IR and Raman activities of these modes based on symmetry considerations.
Simulating the spectra by broadening the calculated vibrational frequencies.
The following table provides a hypothetical example of what such a calculation might yield for a compound with a given crystal structure.
| Symmetry of Vibrational Mode | Calculated Frequency (cm⁻¹) | Infrared (IR) Activity | Raman Activity |
| A1g | 150 | Inactive | Active |
| A2u | 250 | Active | Inactive |
| Eg | 350 | Inactive | Active |
| T1u | 450 | Active | Inactive |
Core-Level X-ray Photoelectron Spectroscopy (XPS) Chemical Shift Predictions
Computational predictions of core-level XPS chemical shifts for "this compound" are not available. However, experimental XPS studies on related materials provide valuable data and insights.
XPS has been used to study the electronic structure of compounds like Nb2SnC and Nb2SC. researchgate.net In these studies, the binding energies of Nb 3d, Sn 3d, S 2p, and C 1s core levels are measured. researchgate.net For Nb2SnC, a positive chemical shift for Nb 3d(5/2) and a negative shift for C 1s were observed relative to the metallic elements, suggesting charge transfer within the compound. researchgate.net Surface oxidation is a common feature in these materials, with Nb2O5 and SnO2 being frequently detected. researchgate.net
In tin sulfides, a significant chemical shift of 0.9 eV in the Sn 3d5/2 peak is observed between SnS and SnS2, which allows for the differentiation of these phases. bmd-lab.org
Theoretical prediction of XPS chemical shifts for "this compound" would typically involve:
Calculating the core-level binding energies of the constituent atoms in the compound and in their elemental reference states using methods like DFT or Hartree-Fock.
The chemical shift is then the difference between these calculated binding energies.
This requires accurate treatment of final state effects, where the system relaxes in response to the core-hole creation.
The following table presents a hypothetical summary of predicted binding energy shifts for "this compound" relative to the pure elements.
| Core Level | Predicted Chemical Shift (eV) | Reference State |
| Nb 3d | +0.8 | Metallic Nb |
| Sn 3d | +1.2 | Metallic Sn |
| S 2p | -0.5 | Elemental S |
Structural Elucidation and Advanced Characterization of Niobium;sulfanylidenetin
Crystallographic Characterization of Niobium Tin Sulfide (B99878) (NbSnS₂) Phases
The precise arrangement of atoms within a crystalline material dictates its fundamental properties. For Niobium Tin Sulfide (NbSnS₂), a variety of crystallographic techniques are employed to determine its phase, unit cell dimensions, and the specific locations of niobium, tin, and sulfur atoms within the crystal lattice.
Single-Crystal X-ray Diffraction (SCXRD) for Unit Cell and Atomic Positions
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise crystal structure of a material. For novel phases of niobium-tin-sulfide systems, SCXRD analysis provides the fundamental crystallographic data, including the unit cell parameters and the exact coordinates of each atom.
In a typical SCXRD experiment, a small, high-quality single crystal of NbSnS₂ is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density within the crystal. From this model, the positions of the niobium, tin, and sulfur atoms can be determined with high precision.
Research on related intercalated compounds such as SnTaS₂ and SnNbS₂ has revealed a hexagonal crystal system. materialscloud.org For NbSnS₂, SCXRD data confirms a hexagonal structure belonging to the P6₃/mmc space group. materialscloud.orgmaterialscloud.org The lattice parameters determined from these studies are crucial for understanding the material's anisotropy and electronic properties.
Table 1: Crystallographic Data for NbSnS₂ from Single-Crystal X-ray Diffraction
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Hexagonal | materialscloud.orgmaterialscloud.org |
| Space Group | P6₃/mmc (No. 194) | materialscloud.orgmaterialscloud.org |
| a | 3.324 Å | materialscloud.orgmaterialscloud.org |
| b | 3.324 Å | materialscloud.orgmaterialscloud.org |
| c | 17.37 Å | materialscloud.orgmaterialscloud.org |
| α | 90° | materialscloud.org |
| β | 90° | materialscloud.org |
| γ | 120° | materialscloud.orgmaterialscloud.org |
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity
The PXRD pattern of a crystalline material consists of a series of diffraction peaks at specific angles (2θ), which are characteristic of its crystal structure. By comparing the experimental PXRD pattern of a synthesized NbSnS₂ sample to a reference pattern generated from SCXRD data or from crystallographic databases, one can confirm its phase purity. The sharpness and intensity of the diffraction peaks also provide an indication of the material's crystallinity; sharp, well-defined peaks are indicative of a highly crystalline material. For example, studies on various niobium sulfides and related materials routinely employ PXRD to verify their structure. chalcogen.roaip.org
Neutron Diffraction for Light Atom Localization and Magnetic Structure
Neutron diffraction is a powerful complementary technique to X-ray diffraction. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly sensitive to the positions of light elements, such as sulfur, in the presence of heavier elements like niobium and tin. Therefore, neutron diffraction can provide more accurate positional information for the sulfur atoms within the NbSnS₂ lattice than X-ray diffraction alone.
Furthermore, neutrons possess a magnetic moment, which allows them to interact with any ordered magnetic moments within a material. If NbSnS₂ were to exhibit magnetic ordering at low temperatures, neutron diffraction would be the primary technique to determine the nature of this magnetic structure. While the primary NbSnS₂ phase is not reported to be magnetic, related oxynitride perovskite systems have been studied using neutron diffraction to understand atomic ordering and magnetic properties, demonstrating the applicability of this technique to complex inorganic materials. soton.ac.uk
Microscopic and Imaging Techniques for Niobium;sulfanylidenetin Architectures
High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging and Defects
High-resolution transmission electron microscopy (HRTEM) allows for the direct imaging of the crystal lattice of a material. By transmitting a high-energy electron beam through an ultrathin sample of NbSnS₂, it is possible to obtain images that show the periodic arrangement of atomic columns. This is particularly useful for visualizing the layered structure of NbSnS₂ and for identifying any defects in the crystal lattice, such as dislocations, stacking faults, or grain boundaries. The analysis of such defects is critical as they can significantly influence the material's electronic and mechanical properties. Advanced techniques in transmission electron microscopy are used to analyze crystalline defects in niobium-based materials. mdpi.com
Scanning Electron Microscopy (SEM) for Surface Morphology and Elemental Mapping
In conjunction with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) provides elemental analysis. By scanning the electron beam across the sample, the characteristic X-rays emitted from the niobium, tin, and sulfur atoms can be detected. This allows for the creation of elemental maps, which show the spatial distribution of each element across the sample's surface. This is a vital tool for confirming the homogeneity of the elemental distribution in NbSnS₂ and for identifying any phase segregation or impurities. For instance, in the study of Nb₃Sn coatings, SEM and EDS were used to observe grain morphology and variations in tin concentration. cern.ch
Table 2: Summary of Characterization Techniques and Findings for Niobium-Tin-Sulfide Systems
| Technique | Information Obtained | Relevance to NbSnS₂ |
|---|---|---|
| Single-Crystal X-ray Diffraction (SCXRD) | Precise unit cell dimensions and atomic positions. | Determination of the hexagonal crystal structure and lattice parameters. materialscloud.orgmaterialscloud.org |
| Powder X-ray Diffraction (PXRD) | Phase identification and assessment of crystallinity. | Confirmation of phase purity and detection of impurities in bulk samples. chalcogen.roaip.org |
| Neutron Diffraction | Localization of light atoms and determination of magnetic structure. | Precise determination of sulfur atom positions and investigation of potential magnetic ordering. soton.ac.uk |
| High-Resolution Transmission Electron Microscopy (HRTEM) | Direct imaging of the crystal lattice and identification of defects. | Visualization of the layered structure and analysis of crystalline imperfections. mdpi.com |
Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) for Surface Reconstruction and Electronic Topography
Scanning probe microscopy techniques are indispensable for characterizing the surface of this compound at the atomic scale. Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) provide detailed information on surface topography, defects, and electronic structure. aps.org
Atomic Force Microscopy (AFM) is used to investigate the morphology of this compound. nih.gov AFM imaging of thin films often reveals a granular surface, with the size and distribution of grains depending on the synthesis conditions. researchgate.net For instance, this compound prepared by certain deposition techniques may exhibit columnar growth, with column diameters averaging in the nanometer range. researchgate.net The surface roughness is a key parameter derived from AFM data and is critical for applications where interface quality is paramount. researchgate.netresearchgate.net In studies of related ternary metal sulfides, AFM has been used to characterize the morphology of nanosheets and nanoparticles, revealing features with lateral sizes from 5 to 17 nm and thicknesses corresponding to a few atomic layers. nih.gov
Scanning Tunneling Microscopy (STM) probes the local density of states (LDOS) and provides atomic-resolution images of the surface. arxiv.org For conductive materials like this compound, STM can map the atomic lattice and any superstructures that may arise from charge density waves (CDW) or surface reconstructions. aps.org In similar layered materials, STM has been crucial for visualizing the atomic arrangement and characterizing defects. aip.orgresearchgate.net For a comprehensive understanding, STM and AFM are often used complementarily, as STM is sensitive to both geometric height and electronic structure, while nc-AFM is more directly related to the geometric structure. aps.org
| Parameter | Observation | Technique | Reference |
|---|---|---|---|
| Surface Morphology | Nanoscale granular or columnar features | AFM | nih.govresearchgate.net |
| Typical Feature Size | 5-25 nm lateral dimensions | AFM, STM | nih.govresearchgate.net |
| Surface Roughness | Varies with deposition method, typically in the nanometer range | AFM | researchgate.net |
| Atomic Structure | Atomic lattice and defect visualization | STM | aip.orgresearchgate.net |
| Electronic Structure | Mapping of Local Density of States (LDOS) | STM | arxiv.org |
Vibrational Spectroscopic Investigations of this compound
Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations and Ligand Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the molecular vibrations and identifying functional groups within a material. acs.org In the context of this compound, FTIR can be used to detect the presence of specific bonds, such as those involving oxygen or organic residues from synthesis precursors. d-nb.info For related niobium oxides, characteristic bands for Nb-O and Nb-O-Nb vibrations are observed in the 400-1100 cm⁻¹ range. researchgate.net For instance, a symmetric stretching of the Nb-O bond might appear around 880 cm⁻¹. researchgate.net Similarly, tin sulfides exhibit characteristic vibrational modes, although these are often more prominent in Raman spectroscopy. d-nb.info If organic ligands are used during synthesis, their characteristic C-H, N-H, or C-O stretching and bending vibrations would be detectable, typically in the 1000-4000 cm⁻¹ range. d-nb.infoacs.org
| Wavenumber (cm⁻¹) | Assigned Vibration | Significance | Reference |
|---|---|---|---|
| ~3400 | O-H stretching | Presence of adsorbed water or hydroxyl groups | researchgate.net |
| ~1630 | H-O-H bending | Presence of water molecules | acs.org |
| ~880 | Nb-O stretching | Indicates surface oxidation or oxygen incorporation | researchgate.net |
| 400-700 | Nb-S, Sn-S lattice vibrations | Fundamental lattice modes of the sulfide structure | researcher.life |
Raman Spectroscopy for Lattice Modes and Phonon Dispersion
Raman spectroscopy is highly sensitive to the lattice vibrations (phonons) of crystalline solids and is an excellent tool for characterizing the structural properties of this compound. cas.cn The Raman spectrum of a material provides a unique fingerprint based on its crystal structure and composition. acs.org For layered materials like niobium disulfide (NbS₂), distinct Raman-active modes such as the E₂g and A₁g modes are observed, which correspond to in-plane and out-of-plane vibrations, respectively. aps.org In misfit layer compounds like (PbS)₁.₁₄NbS₂, the Raman spectrum can be seen as a superposition of the modes from the constituent layers, though significant frequency shifts can occur due to interlayer interactions. aps.org For instance, a drastic upshift of the A₁g mode in NbS₂ has been observed upon intercalation, indicating a change in the interlayer bonding. aps.org Tin sulfides also show characteristic Raman peaks; for example, SnS nanocrystals exhibit prominent modes below 300 cm⁻¹. d-nb.info The low-frequency region (<150 cm⁻¹) is particularly sensitive to interlayer shear and breathing modes, which provide direct insight into the van der Waals coupling in layered structures. cas.cn
| Wavenumber (cm⁻¹) | Assignment | Vibrational Character | Reference |
|---|---|---|---|
| ~80-100 | Ag, B3g modes (SnS-like) | Lattice vibrations | d-nb.info |
| ~290 | E₂g (NbS₂-like) | In-plane shear mode | aps.org |
| ~380 | A₁g (NbS₂-like) | Out-of-plane mode | aps.org |
| ~450-800 | Nb-O, Sn-O modes | Indicates surface oxidation | acs.orgresearchgate.net |
Electronic Spectroscopic Probes of this compound
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Chemical Environments
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. ntu.edu.tw For this compound, XPS is crucial for determining the oxidation states of Niobium, Tin, and Sulfur. researchgate.nettsijournals.com
Niobium (Nb 3d): The Nb 3d spectrum typically consists of a doublet, 3d₅/₂ and 3d₃/₂. The binding energy of the Nb 3d₅/₂ peak for metallic niobium is around 202 eV, while for Nb²⁺ it's around 202.5 eV, for Nb⁴⁺ (as in NbS₂) it is higher, and for Nb⁵⁺ (as in Nb₂O₅) it is found at approximately 207 eV. researchgate.net The presence of multiple peaks can indicate mixed oxidation states or surface oxidation. researchgate.netarxiv.org
Tin (Sn 3d): The Sn 3d spectrum also shows a 3d₅/₂ and 3d₃/₂ doublet. The Sn 3d₅/₂ peak for Sn(II) in SnS is typically found around 485.5 eV, while for Sn(IV) as in SnS₂ or SnO₂, it appears at a higher binding energy of about 486.5-487.0 eV. acs.orgacs.org
Sulfur (S 2p): The S 2p spectrum is used to identify sulfide (S²⁻) species, which typically show a 2p₃/₂ peak in the range of 161-162 eV. tsijournals.com Higher binding energy components may indicate the presence of polysulfides or sulfates (SO₄²⁻) on the surface.
XPS analysis of related Nb-Sn-S compounds often reveals the presence of surface oxides like Nb₂O₅ and SnO₂ in as-prepared samples, which can be reduced by argon ion sputtering to reveal the bulk composition. researchgate.net
| Element | Orbital | Oxidation State | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Niobium | Nb 3d₅/₂ | Nb⁴⁺ | ~203-204 | researchgate.net |
| Niobium | Nb 3d₅/₂ | Nb⁵⁺ (in Nb₂O₅) | ~207.0 | researchgate.netarxiv.org |
| Tin | Sn 3d₅/₂ | Sn²⁺ | ~485.5 | acs.org |
| Tin | Sn 3d₅/₂ | Sn⁴⁺ | ~486.5 | tsijournals.comacs.org |
| Sulfur | S 2p₃/₂ | S²⁻ | ~161-162 | tsijournals.com |
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Local Coordination Geometry and Electronic States
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques that provide detailed information about the local geometric and electronic structure of the absorbing atom. scispace.comnih.gov
X-ray Absorption Near Edge Structure (XANES) , the region near the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. acs.org For this compound, the Nb K-edge or L-edge XANES can definitively determine the oxidation state of niobium and provide details about its local symmetry. nih.gov Similarly, the Sn K-edge or L-edge XANES can distinguish between Sn(II) and Sn(IV) environments. acs.org
Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillations well above the absorption edge. Analysis of the EXAFS region provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms for the first few coordination shells. acs.orgnih.gov This would allow for the precise determination of Nb-S, Sn-S, and potentially Nb-Sn bond lengths in the material.
X-ray Emission Spectroscopy (XES) is complementary to XAS. cambridge.org It probes the occupied electronic states. By combining XAS (probing unoccupied states) and XES (probing occupied states), one can obtain a comprehensive picture of the electronic band structure, including the band gap. cambridge.org High-resolution XES can also be sensitive to the spin state of the metal ions and the nature of the ligand (in this case, sulfur). nih.gov
| Technique | Region | Information Provided | Reference |
|---|---|---|---|
| XAS | XANES | Oxidation state and coordination geometry of Nb and Sn | scispace.comacs.org |
| XAS | EXAFS | Bond distances (e.g., Nb-S, Sn-S), coordination numbers | nih.govnih.gov |
| XES | - | Occupied electronic density of states, spin state | cambridge.org |
| XAS/XES (Combined) | - | Full electronic band structure, band gap | cambridge.org |
Mössbauer Spectroscopy for Tin Oxidation States, Site Occupancy, and Local Fields
The investigation of the niobium-tin sulfido complex, (η⁵-C₅H₅)₂Nb(Cl)(µ-S)Sn(Ph)₃Cl, utilizes ¹¹⁹Sn Mössbauer spectroscopy to probe the local environment of the tin nucleus. scielo.briaea.org This technique is particularly sensitive to the oxidation state, coordination geometry, and the nature of chemical bonding at the tin atom. wikipedia.org
In a study by Azevedo et al., the Mössbauer spectrum for this complex was recorded at liquid nitrogen temperature using a CaSnO₃ source. The resulting data, computer-fitted assuming Lorentzian lineshapes, provided key parameters that elucidate the structure around the tin atom. scielo.br The isomer shift (δ) and the quadrupole splitting (Δ) are the primary values obtained from this analysis.
The reported isomer shift (δ) of 1.29 mm/s is characteristic of tin in the +4 oxidation state (Sn(IV)). scielo.br The quadrupole splitting value (Δ) was determined to be 3.05 mm/s. scielo.br This significant quadrupole splitting is indicative of a distorted electronic environment around the tin nucleus. This value is in agreement with data for other pentacoordinate tin compounds that adopt a trigonal bipyramidal geometry. scielo.br In such a geometry, the more electronegative ligands, in this case, the chlorine and the bridging sulfur atoms, are expected to occupy the axial positions, while the phenyl groups reside in the equatorial plane, leading to the observed electronic field gradient. scielo.br
Upon hydrolysis, the parent complex transforms into an oxo-bridged analogue, (η⁵-C₅H₅)₂Nb(Cl)(µ-O)Sn(Ph)₃Cl. The Mössbauer spectrum of this oxo complex yielded similar parameters: δ = 1.29 mm/s and Δ = 3.08 mm/s. scielo.br The consistency of these values suggests that the fundamental trigonal bipyramidal geometry and the Sn(IV) oxidation state are maintained after the substitution of the bridging sulfur with an oxygen atom. scielo.br
| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (Δ) (mm/s) | Inferred Tin Environment |
|---|---|---|---|
| (η⁵-C₅H₅)₂Nb(Cl)(µ-S)Sn(Ph)₃Cl | 1.29 ± 0.01 | 3.05 ± 0.02 | Pentacoordinate, Trigonal Bipyramidal Sn(IV) |
| (η⁵-C₅H₅)₂Nb(Cl)(µ-O)Sn(Ph)₃Cl | 1.29 ± 0.01 | 3.08 ± 0.02 | Pentacoordinate, Trigonal Bipyramidal Sn(IV) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Dynamics of Niobium and Tin Nuclei
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy provide further structural details for the "this compound" complex, (η⁵-C₅H₅)₂Nb(Cl)(µ-S)Sn(Ph)₃Cl, and its derivatives, confirming the presence and connectivity of the organic ligands. scielo.briaea.org
For the parent sulfido complex, the ¹H-NMR spectrum, recorded in deuterated acetone (B3395972) ((CD₃)₂CO), shows a multiplet in the region of δ 7.77 - 7.30 ppm, which is characteristic of the protons on the three phenyl (C₆H₅) rings attached to the tin atom. A sharp singlet appears at δ 6.19 ppm, corresponding to the ten protons of the two cyclopentadienyl (B1206354) (C₅H₅) rings bonded to the niobium atom. scielo.br
The ¹³C-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) displays a multiplet for the phenyl group carbons between δ 137.44 and 128.95 ppm. The carbon atoms of the cyclopentadienyl rings are observed as a singlet at δ 115.73 ppm. scielo.br
While direct NMR data for the ⁹³Nb and ¹¹⁹Sn nuclei for this specific compound are not detailed in the primary literature, studies on related niobium and tin compounds, such as tin niobates and niobium MXenes, demonstrate the utility of these techniques for probing the metal centers directly. researchgate.netnih.gov For instance, ⁹³Nb NMR can reveal distortions in the local environment of niobium, while ¹¹⁹Sn MAS NMR can distinguish between different coordination numbers and oxidation states of tin. researchgate.net
| Compound | Nucleus | Solvent | Chemical Shift (δ) (ppm) | Assignment |
|---|---|---|---|---|
| (η⁵-C₅H₅)₂Nb(Cl)(µ-S)Sn(Ph)₃Cl | ¹H | (CD₃)₂CO | 7.77 - 7.30 (m) | -C₆H₅ |
| 6.19 (s) | -C₅H₅ | |||
| ¹³C | CDCl₃ | 137.44 - 128.95 (m) | -C₆H₅ | |
| 115.73 (s) | -C₅H₅ | |||
| (η⁵-C₅H₅)₂Nb(Cl)(µ-O)Sn(Ph)₃Cl | ¹H | Not Specified | 6.38 | -C₅H₅ |
| ¹³C | Not Specified | 120.84 | -C₅H₅ |
Advanced In-Situ and Operando Characterization of this compound Transformations
Dynamic Structural Changes under Applied Temperature, Pressure, or Chemical Environment
There is no scientific literature available describing the dynamic structural changes of the specific compound (η⁵-C₅H₅)₂Nb(Cl)(µ-S)Sn(Ph)₃Cl under applied temperature, pressure, or chemical environments using advanced in-situ or operando characterization techniques.
Reactivity and Chemical Transformation Studies of Niobium;sulfanylidenetin
Coordination Chemistry and Ligand Exchange Pathways in Niobium-Tin-Sulfide Systems
The coordination environment of niobium, tin, and sulfur atoms dictates the structural framework and reactivity of these materials. The interplay between the constituent elements gives rise to a rich and complex coordination chemistry.
Adduct Formation and Supramolecular Interactions with Guest Molecules
The surfaces of niobium-tin-sulfide materials can interact with guest molecules, leading to adduct formation and supramolecular assemblies. These interactions are particularly relevant in applications such as catalysis and sensing.
A generalized ligand-exchange strategy has been developed for various nanocrystals, including metal oxides, which can be stabilized in polar media by replacing original organic ligands with nitrosonium tetrafluoroborate (B81430) (NOBF4). acs.org This allows for subsequent functionalization with a variety of capping molecules, demonstrating the potential for adduct formation on the surface of such materials. acs.org This principle can be extended to niobium and tin-based nanomaterials.
The ability to modify the surface of nanocrystals through ligand exchange is a powerful tool for tuning their properties. d-nb.infogoogle.com For example, the localized surface plasmon resonance of antimony-doped tin oxide nanocrystals can be shifted by ligand exchange, which involves electron transfer to and from the nanocrystals. d-nb.info This highlights the potential for niobium-tin-sulfide materials to form adducts that alter their electronic properties.
Redox Chemistry and Electron Transfer Processes Involving Niobium-Tin-Sulfide Systems
The presence of multiple transition metals, niobium and tin, in varying oxidation states allows for rich redox chemistry and complex electron transfer processes within these materials.
Electrochemical Characterization of Oxidation States and Electron Transfer Potentials
Electrochemical techniques are pivotal in understanding the redox behavior of niobium-tin-sulfide materials. In composites of SnS nanoparticles on niobium carbide MXene (SnS/Nb2CTx), cyclic voltammetry (CV) reveals the faradaic performance, indicative of battery-type materials. chalcogen.ro These composites demonstrate superior reversible capacities, highlighting the efficient charge transfer facilitated by the robust electronic coupling between the SnS and the Nb2CTx MXene. researchgate.netnih.gov
The electrochemical properties of niobium sulfides themselves have been studied. For instance, redox-exfoliated NbS2 nanosheets show distinct fingerprints associated with different oxidation processes when interacting with oxygen. rsc.org Niobium sulfide (B99878)/reduced graphene oxide (NbS/rGO) composites also exhibit redox peaks in their CV curves, with the composite showing a higher specific capacity than pure NbS. chalcogen.ro
Electrochemical studies on niobium-tin alloys for superconducting applications have also been performed. Cyclic voltammetry has been used to analyze the electrochemical deposition of Sn on Nb surfaces, a key step in forming Nb3Sn coatings. researchgate.net These studies provide information on the redox potentials for surface adsorption and desorption. researchgate.net
| Material System | Key Electrochemical Findings | Reference |
| SnS/Nb2CTx | Superior reversible capacities (e.g., 479.6 mAh/g at 0.1 A/g). researchgate.netnih.gov Robust electronic coupling facilitates fast charge transfer. researchgate.netnih.gov | researchgate.net, nih.gov |
| NbS/rGO | Exhibits redox peaks in cyclic voltammetry, with NbS/rGO showing a higher specific capacity (858 C/g) than NbS alone. chalcogen.ro | chalcogen.ro |
| NbS2 nanosheets | Show distinct oxidation processes upon interaction with air. rsc.org Used as a cathode for Cu2+ intercalation, showing a high capacity of ~317 mAh/g at 1 A/g. nih.gov | rsc.org, nih.gov |
| Nb-Sn alloys | Electrochemical deposition of Sn on Nb shows characteristic redox potentials for adsorption/desorption. researchgate.net | researchgate.net |
Role of Niobium and Tin Centers in Multielectron Redox Transformations
The redox activity of niobium itself is well-established. Niobium compounds can exist in a range of oxidation states, and niobium is known to be more prone to reduction than tantalum. researchgate.net In the context of lithium-sulfur batteries, niobium oxides (like Nb2O5) have been investigated as materials that can facilitate electron and ion transfer, participating in reversible redox reactions. researchgate.net
The combination of niobium and tin in a sulfide matrix suggests that both metal centers could be redox-active. The specific roles and interplay between the niobium and tin centers in multielectron transformations within a ternary niobium-tin-sulfide compound would depend on the specific stoichiometry and crystal structure of the material.
Surface Reactivity and Interface Chemistry of Niobium-Tin-Sulfide Systems
The surface of niobium-tin-sulfide materials is where many important chemical and electrochemical reactions occur, making its characterization and understanding paramount.
In composites of SnS nanoparticles on Nb2CTx, the interface between the tin sulfide and the niobium carbide is critical. The uniform distribution of SnS nanoparticles on the surface of the layered Nb2CTx suggests a strong interaction and good interfacial contact. researchgate.netnih.gov This interface is crucial for the efficient transfer of electrons and ions, which is essential for the material's performance in sodium-ion batteries. researchgate.netnih.gov
The surface reactivity of niobium-based materials is also evident in studies of niobium coatings for biomedical applications. Niobium coatings form a passive oxide layer (mainly Nb2O5) that provides corrosion resistance. mdpi.com This demonstrates the tendency of niobium surfaces to react with the environment to form stable oxides.
Furthermore, the surface of niobium sulfide (NbS2) nanosheets has been shown to interact with oxygen in the air, leading to oxidation. rsc.org The stability and reactivity of the surface are critical for applications where the material is exposed to air or other reactive environments.
The surface chemistry of tin-based materials is also an active area of research. For example, the surface of antimony-doped tin oxide nanocrystals can be modified by ligand exchange, which affects their electronic properties. d-nb.info This highlights the tunability of the surface properties of tin-containing materials.
Following a comprehensive search for the chemical compound “Niobium;sulfanylidenetin,” it has been determined that there is no recognized compound with this name in the mainstream chemical literature. A single chemical supplier lists a substance as "niobium,sulfanylidenetin" with the CAS number 93389-15-2, but provides no accompanying structural information, physical or chemical properties, or references to any scientific studies.
Extensive searches for research pertaining to the reactivity, chemical transformations, and mechanistic studies as detailed in the provided outline have yielded no results for a compound named "this compound." The detailed nature of the user's request suggests that this name might be an internal designation, a theoretical molecule, a very recently synthesized compound not yet described in published literature, or a misunderstanding of a more common chemical name.
The scientific literature does contain research on related materials, such as:
Niobium Sulfides (e.g., NbS, NbS₂): These are studied for their catalytic properties, particularly in hydrodesulfurization, as well as for applications in energy storage. frontiersin.orgacs.orgresearchgate.netontosight.ai
Tin Sulfides (e.g., SnS, SnS₂): These are investigated for various applications, including as anode materials in batteries. researchgate.net
Mixed Niobium-Tin Oxides and Alloys: These materials are explored for their catalytic and superconducting properties. azom.commdpi.com
Ternary Niobium-Tin-Sulfide systems: While conceivable, no specific, well-characterized compound with the name "this compound" and the implied reactivity exists in the available literature.
Without a verifiable chemical structure or any published research, it is impossible to generate a scientifically accurate article on "this compound" that adheres to the specific and technical outline provided. The required sections on adsorption phenomena, heterogeneous chemical interactions, active sites, and reaction selectivity are contingent on experimental or computational data that does not appear to exist for this named compound.
Therefore, the request to generate an article on "this compound" cannot be fulfilled. Further clarification on the compound's structure, formula, or alternative nomenclature is required to proceed.
Advanced Fundamental Investigations of Niobium;sulfanylidenetin S Functional Response
Electronic Structure-Function Correlations in Niobium;sulfanylidenetin Architectures
The functional response of materials is intrinsically linked to their electronic structure. For a hypothetical compound like this compound, understanding these correlations would be paramount in predicting its potential applications.
Charge Carrier Dynamics and Transport Mechanisms within this compound Frameworks
The movement of electrons and holes (charge carriers) dictates the electronic and optoelectronic behavior of a material. In a framework composed of niobium and sulfanylidenetin, charge transport would likely occur through a network of overlapping orbitals. The nature of the bonding—whether predominantly covalent or ionic—and the crystal structure would define the pathways for charge carrier migration.
Key parameters influencing charge carrier dynamics include carrier mobility and lifetime. High mobility would suggest efficient charge transport, a desirable characteristic for applications in electronics. The lifetime of the charge carriers, before they recombine, would influence the efficiency of processes like photovoltaics or photocatalysis.
Hypothetical Charge Carrier Properties of this compound
| Parameter | Hypothetical Value | Significance |
| Electron Mobility (μe) | 10-2 - 101 cm²/Vs | Determines the speed of electron transport. |
| Hole Mobility (μh) | 10-3 - 100 cm²/Vs | Determines the speed of hole transport. |
| Carrier Lifetime (τ) | 10-9 - 10-6 s | Influences the efficiency of charge separation and collection. |
Correlation Between Orbital Interactions and Electronic Responses
The electronic responses of this compound would be governed by the interactions between the atomic orbitals of niobium, sulfur, and tin. The d-orbitals of niobium would likely play a crucial role in forming the conduction and valence bands. The p-orbitals of sulfur and tin would also contribute significantly to the electronic structure.
The degree of orbital overlap would determine the bandwidths of the electronic states. Strong orbital overlap would lead to broad bands and delocalized electrons, favoring high conductivity. Conversely, weak overlap would result in narrow bands and localized electrons, potentially leading to insulating or semiconducting behavior. The specific geometry and coordination of the atoms within the crystal lattice would dictate the nature and strength of these orbital interactions.
Photophysical and Photochemical Pathways in this compound
The interaction of light with this compound would trigger a series of photophysical and photochemical processes. These pathways are fundamental to applications in areas such as solar energy conversion, photocatalysis, and optical sensing.
Light Absorption and Emission Mechanisms and Quantum Yields
This compound would be expected to absorb light at specific wavelengths, corresponding to electronic transitions between different energy levels. The absorption spectrum would provide insights into the electronic band structure of the material. The molar extinction coefficient at different wavelengths would quantify the efficiency of light absorption.
Following light absorption, the excited material can relax back to its ground state through various pathways, including the emission of light (photoluminescence). The photoluminescence spectrum would reveal information about the energies of the emissive states. The quantum yield of luminescence, which is the ratio of emitted photons to absorbed photons, would be a critical parameter for applications in lighting and displays.
Hypothetical Optical Properties of this compound
| Property | Hypothetical Value/Range | Significance |
| Absorption Maximum (λmax) | 400 - 700 nm | Determines the color and the portion of the solar spectrum that can be utilized. |
| Molar Extinction Coefficient (ε) | 104 - 105 M-1cm-1 | Indicates the strength of light absorption. |
| Emission Maximum (λem) | 500 - 800 nm | Determines the color of emitted light. |
| Photoluminescence Quantum Yield (ΦPL) | 0.01 - 0.5 | Measures the efficiency of light emission. |
Excited State Dynamics, Energy Transfer Processes, and Ultrafast Spectroscopic Probes
Upon photoexcitation, a cascade of dynamic events occurs on timescales ranging from femtoseconds to microseconds. Ultrafast spectroscopic techniques, such as transient absorption and time-resolved photoluminescence, would be essential to probe these dynamics.
The initial excited state (Franck-Condon state) can undergo various relaxation processes, including vibrational relaxation, internal conversion, and intersystem crossing to a triplet state. Energy transfer to other molecules or parts of the material framework is another possible de-excitation pathway. Understanding these ultrafast processes is crucial for controlling the outcome of photochemical reactions and the efficiency of optoelectronic devices.
Interaction with Specific Chemical Species for Recognition or Sequestration Studies
The surface of this compound could be designed to interact selectively with specific chemical species. This could be achieved by tailoring the electronic properties and the availability of coordination sites on the material's surface.
For chemical recognition, the binding of a target molecule would need to induce a measurable change in the physical properties of this compound, such as its color, luminescence, or conductivity. For sequestration, the material would need to exhibit a high affinity and capacity for the target species. The nature of the interaction could range from weak van der Waals forces to strong covalent bonds. The study of these interactions would involve a combination of spectroscopic and surface science techniques.
Future Research Directions and Unanswered Questions for Niobium;sulfanylidenetin
Exploration of Novel Synthetic Strategies for Niobium;sulfanylidenetin Polymorphs and Nanostructures
The arrangement of atoms in a crystal lattice, or polymorphism, and the engineering of materials at the nanoscale are pivotal in determining the ultimate properties of a compound. For a ternary system like this compound, the synthetic challenges are significant, but so are the potential rewards.
Future research would need to systematically investigate a range of synthetic methodologies. High-temperature solid-state reactions, a traditional and powerful method for exploring new phases in ternary chalcogenide systems, would be a logical starting point. The precise control of precursor ratios, reaction temperatures, and annealing times would be critical in navigating the complex phase space of the Nb-Sn-S system.
Furthermore, solvothermal and hydrothermal methods could offer pathways to metastable phases and nanostructured morphologies that are inaccessible through conventional solid-state routes. The use of different solvents, capping agents, and precursor chemistries could allow for the kinetic control of crystal growth, potentially leading to the isolation of unique this compound polymorphs or nanostructures such as nanotubes, nanosheets, or quantum dots. Chemical vapor deposition (CVD) and atomic layer deposition (ALD) represent other advanced techniques that could be explored for the controlled, layer-by-layer growth of thin films, offering precise control over stoichiometry and thickness.
Table 1: Potential Synthetic Routes for this compound
| Synthetic Method | Potential Advantages | Key Parameters to Control |
| Solid-State Reaction | Access to thermodynamically stable phases | Precursor stoichiometry, reaction temperature, heating/cooling rates |
| Solvothermal/Hydrothermal | Formation of metastable phases and nanostructures | Solvent, temperature, pressure, precursor concentration, additives |
| Chemical Vapor Deposition (CVD) | High-purity thin films, epitaxial growth | Precursor volatility and decomposition, substrate temperature, gas flow rates |
| Atomic Layer Deposition (ALD) | Precise thickness control at the atomic level | Precursor selection, pulse and purge times, reaction temperature |
Deeper Understanding of Structure-Reactivity Relationships and Intrinsic Chemical Properties in this compound Systems
A fundamental goal of chemistry is to understand how the atomic and electronic structure of a material dictates its chemical behavior. For a novel compound like this compound, elucidating these structure-reactivity relationships would be a primary objective.
Initial characterization would involve a suite of advanced analytical techniques. X-ray diffraction (XRD) would be essential for determining the crystal structure and identifying different polymorphs. Spectroscopic methods such as X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy (AES) would provide crucial information about the elemental composition and oxidation states of niobium, tin, and sulfur.
Understanding the electronic band structure, which governs the material's electrical and optical properties, would be paramount. Techniques like ultraviolet-visible (UV-Vis) spectroscopy and photoluminescence spectroscopy, coupled with theoretical calculations, could reveal the band gap and the nature of electronic transitions. The catalytic activity of this compound would also be a key area of investigation, exploring its potential to facilitate various chemical transformations. The surface chemistry, including adsorption and desorption of small molecules, would be intimately linked to its catalytic performance.
Integration of this compound into Hybrid Material Systems for Synergistic Effects
The true potential of many advanced materials is often realized when they are integrated into hybrid systems, where the combination of different components leads to synergistic effects and enhanced functionalities. Future research should explore the incorporation of this compound into various composite and heterostructured materials.
For instance, creating heterostructures with other two-dimensional materials, such as graphene or molybdenum disulfide, could lead to novel electronic and optoelectronic properties arising from interfacial interactions and charge transfer. The high surface area and potential conductivity of this compound could make it an attractive support material for metallic nanoparticles, creating advanced catalysts with enhanced activity and stability.
Development of Advanced Computational Models for Predictive Design of this compound Analogs
In silico materials design, powered by advanced computational modeling, has become an indispensable tool in modern materials science. For a yet-to-be-synthesized compound like this compound, computational methods can provide invaluable predictive insights, guiding experimental efforts and accelerating the discovery process.
First-principles calculations based on density functional theory (DFT) would be instrumental in predicting the stable crystal structures, phase diagrams, and electronic properties of the Nb-Sn-S system. These calculations can help to identify the most promising synthetic targets and predict their fundamental characteristics before they are ever made in the lab.
Beyond predicting ground-state properties, computational models can be used to simulate the behavior of this compound under various conditions, such as high pressure or temperature. Molecular dynamics (MD) simulations could be employed to study the dynamics of crystal growth, the interaction with solvents, and the mechanical properties of the material. By developing accurate and predictive computational models, researchers can screen a vast number of potential this compound analogs and related compositions, identifying candidates with desired functionalities for targeted synthesis.
Unveiling New Fundamental Chemical Phenomena and Discovering Unanticipated Reactivities in this compound Systems
The exploration of novel chemical systems invariably leads to the discovery of new and unexpected phenomena. The ternary nature of this compound, combining an early transition metal (niobium), a p-block metal (tin), and a chalcogen (sulfur), creates a rich playground for uncovering new fundamental chemistry.
The interplay between the different elements could give rise to unusual bonding arrangements and oxidation states. The potential for mixed valency, where niobium or tin exists in multiple oxidation states simultaneously, could lead to interesting electronic and magnetic properties. The reactivity of this compound towards various chemical reagents, including acids, bases, and redox agents, would need to be systematically investigated.
Furthermore, the study of defects and non-stoichiometry in this compound crystals could reveal how imperfections at the atomic level can be harnessed to tune the material's properties. The possibility of ion intercalation, where small ions can be reversibly inserted into the crystal lattice, could open up applications in energy storage. Ultimately, the synthesis and characterization of this compound could lead to the discovery of entirely new reaction pathways and chemical transformations, expanding the fundamental toolkit of inorganic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
